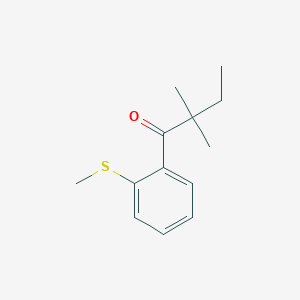

2-Chlorophenyl cyclobutyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

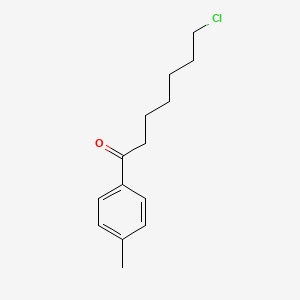

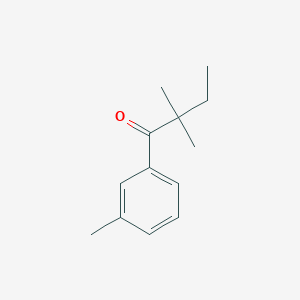

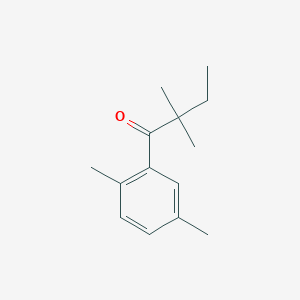

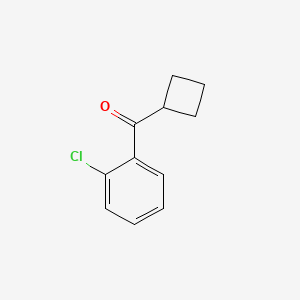

2-Chlorophenyl cyclobutyl ketone is a chemical compound with the molecular formula C11H11ClO . It has an average mass of 194.657 Da and a mono-isotopic mass of 194.049850 Da .

Synthesis Analysis

The synthesis of 2-Chlorophenyl cyclobutyl ketone has been reported in several studies . In one study, a new and efficient protocol was developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . Another study reported a novel process for the synthesis of 2-chlorophenyl cyclopentyl ketone from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde .Molecular Structure Analysis

The molecular structure of 2-Chlorophenyl cyclobutyl ketone can be represented by the InChI code1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 . The compound has a canonical SMILES representation of C1CCC(C1)C(=O)C2=CC=CC=C2Cl . Chemical Reactions Analysis

While specific chemical reactions involving 2-Chlorophenyl cyclobutyl ketone are not detailed in the search results, a related compound, 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH), has been used as a precursor in the synthesis of ketamine . In this process, 2-CPNCH was reduced to norketamine using zinc powder and formic acid .Physical And Chemical Properties Analysis

2-Chlorophenyl cyclobutyl ketone has a molecular weight of 194.66 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用

Synthesis and Chemical Transformations

Synthesis Efficiency : The efficiency of synthesizing 2-chlorophenyl cyclobutyl ketone derivatives has been significantly improved through Friedel–Crafts acylation reactions. Utilizing microwave heating in the presence of cyanuric chloride and either AlCl3 or FeCl3 as catalysts, researchers achieved higher yields compared to conventional methods. Notably, FeCl3, being less expensive and less toxic, produced pure ketones without the need for chromatographic purification, unlike AlCl3 which required further purification steps (Mahdi et al., 2011).

Catalysis and Reactions : Acyl radicals, pivotal intermediates in various chemical syntheses, have been efficiently generated from α-keto acids using 2-chloro-thioxanthen-9-one as a photoredox catalyst under visible light. This method facilitated the addition to olefins or coupling with aryl halides, offering a broad spectrum of ketones in an atom-economical and eco-friendly manner (Zhu et al., 2020).

Environmental Applications : A study focusing on the photocatalytic degradation of chlorophenols highlighted the use of copper-doped titanium dioxide under visible light. This research demonstrates the potential environmental applications of derivatives related to 2-chlorophenyl cyclobutyl ketone, particularly in removing harmful chlorophenols from water sources, showcasing an efficient method to combat pollution and enhance water treatment processes (Lin et al., 2018).

将来の方向性

The synthesis of 2-Chlorophenyl cyclobutyl ketone and related compounds has implications for the production of drugs like ketamine . Understanding these synthetic processes can provide essential clues for law enforcement officers against illicit drug manufacturing . Future research may focus on uncovering novel processes for the synthesis of such compounds and increasing awareness about these novel starting materials for the synthesis of drugs .

特性

IUPAC Name |

(2-chlorophenyl)-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZNOEUZBSZFGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642537 |

Source

|

| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl cyclobutyl ketone | |

CAS RN |

898790-91-5 |

Source

|

| Record name | (2-Chlorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。